

Preclinical Profile of BVT-14225: A Selective 11 β -HSD1 Inhibitor

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Compound of Interest

Compound Name: BVT-14225

Cat. No.: B1668146

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This technical whitepaper provides a comprehensive overview of the preclinical data available for **BVT-14225**, a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of metabolic diseases.

Core Compound Characteristics

BVT-14225, with the formal name 2-[[[(3-chloro-2-methylphenyl)sulfonyl]amino]-N,N-diethyl-4-thiazoleacetamide, is a small molecule inhibitor of 11 β -HSD1.^[1] This enzyme plays a crucial role in the intracellular regulation of glucocorticoids, converting inactive cortisone to active cortisol. Overactivity of 11 β -HSD1 is implicated in various metabolic disorders, making it a key therapeutic target.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of **BVT-14225**.

Parameter	Value	Species	Reference
IC50 (11 β -HSD1)	52 nM	Human	[1]
IC50 (11 β -HSD1)	284 nM	Mouse	[1]
IC50 (11 β -HSD2)	>10,000 nM	Human	[1]
Inhibition in HEK293 cells	55% at 10 μ M	Human	[1]
In vivo Efficacy	Reduction in blood glucose levels	Rat	[1]
In vivo Dose	50 mg/kg	Rat	[1]

Table 1: In Vitro and In Vivo Activity of **BVT-14225**

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Enzyme Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of **BVT-14225** against human and mouse 11 β -HSD1 and human 11 β -HSD2 was determined using a standardized enzyme inhibition assay. While the specific buffer and substrate concentrations are not detailed in the available documentation, a general protocol can be inferred:

- **Enzyme Preparation:** Recombinant human and mouse 11 β -HSD1 and human 11 β -HSD2 enzymes were used.
- **Substrate and Cofactor:** The appropriate substrate (e.g., cortisone or a fluorescent analog) and the necessary cofactor (NADPH for the reductase activity of 11 β -HSD1) were prepared in a suitable assay buffer.
- **Inhibitor Preparation:** **BVT-14225** was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

- **Assay Reaction:** The enzyme, substrate, cofactor, and varying concentrations of **BVT-14225** were incubated together.
- **Detection:** The rate of product formation (e.g., cortisol or a fluorescent product) was measured over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
- **Data Analysis:** The percentage of inhibition at each concentration of **BVT-14225** was calculated relative to a control with no inhibitor. The IC50 value was then determined by fitting the data to a dose-response curve.

Cell-Based Inhibition Assay

The inhibitory activity of **BVT-14225** in a cellular context was assessed using HEK293 cells expressing human 11 β -HSD1.

- **Cell Culture:** HEK293 cells stably transfected with the gene encoding human 11 β -HSD1 (HSD11B1) were cultured under standard conditions.
- **Compound Treatment:** The cells were treated with **BVT-14225** at a concentration of 10 μ M.
- **Substrate Addition:** A known amount of substrate (cortisone) was added to the cell culture medium.
- **Incubation:** The cells were incubated for a specific period to allow for the conversion of cortisone to cortisol.
- **Cortisol Measurement:** The concentration of cortisol in the cell culture supernatant was measured using a suitable method, such as an ELISA or LC-MS/MS.
- **Inhibition Calculation:** The percentage of inhibition was calculated by comparing the amount of cortisol produced in the presence of **BVT-14225** to that produced in a vehicle-treated control.

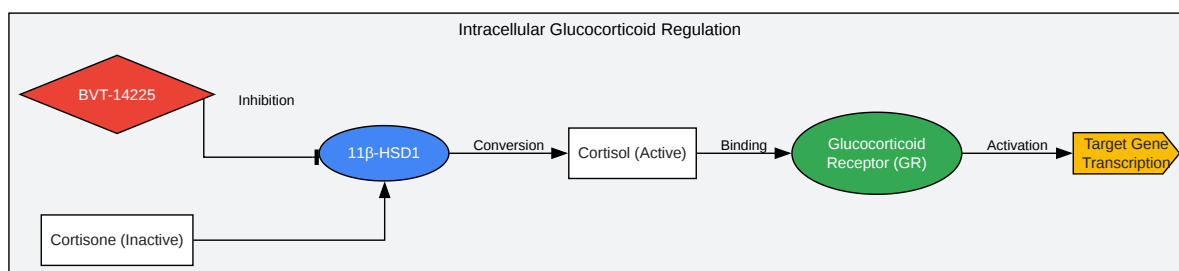
In Vivo Diabetes Model

The anti-diabetic potential of **BVT-14225** was evaluated in a rat model of diabetes induced by streptozotocin and nicotinamide.

- **Animal Model:** Diabetes was induced in rats through the administration of streptozotocin and nicotinamide, a model that causes pancreatic β -cell damage and subsequent hyperglycemia.
- **Compound Administration:** **BVT-14225** was administered to the diabetic rats at a dose of 50 mg/kg. The route of administration (e.g., oral, intraperitoneal) is not specified in the available information.
- **Blood Glucose Monitoring:** Blood glucose levels were monitored at various time points after the administration of **BVT-14225**.
- **Efficacy Evaluation:** The efficacy of **BVT-14225** was determined by the extent of reduction in blood glucose levels compared to a vehicle-treated control group of diabetic rats.

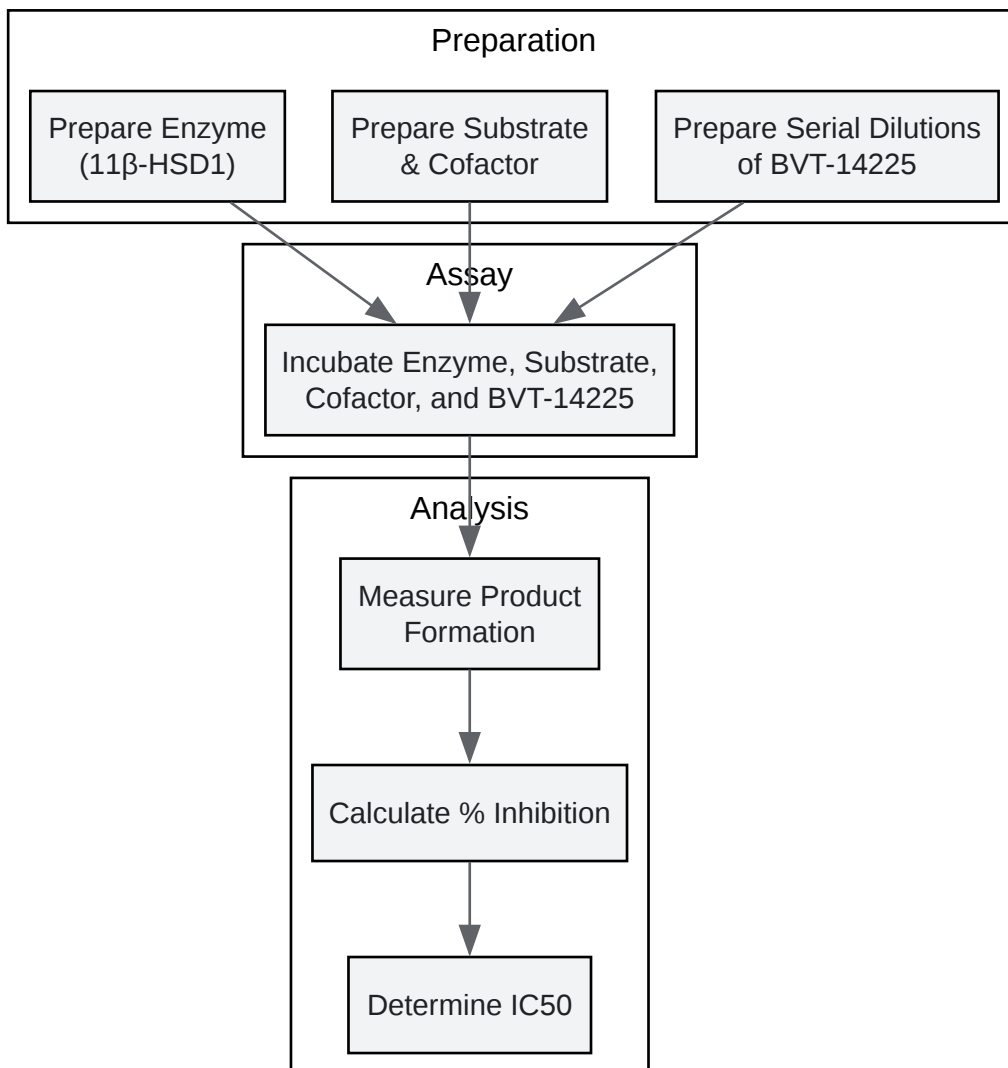
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of **BVT-14225** and the general experimental workflows.



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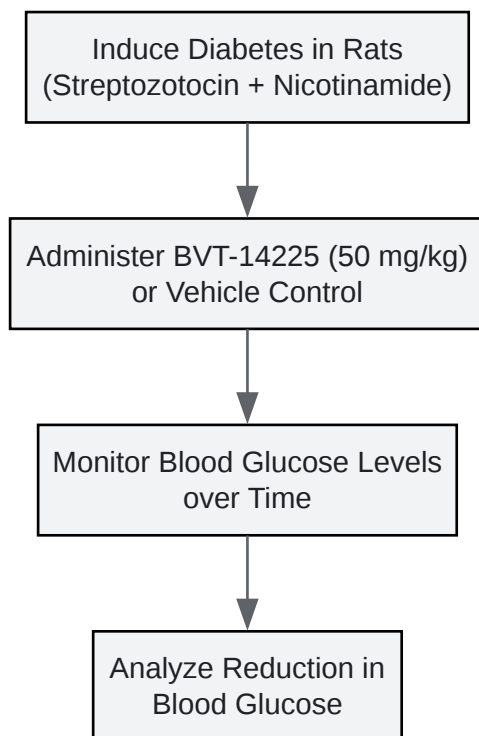
Caption: Mechanism of action of **BVT-14225** in inhibiting 11 β -HSD1.

General In Vitro IC₅₀ Determination Workflow

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Caption: A generalized workflow for in vitro IC₅₀ determination.

In Vivo Diabetes Model Workflow



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References

- 1. caymanchem.com [caymanchem.com]
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